molecular formula C7H5ClFNO2 B1280591 Methyl 6-chloro-5-fluoropyridine-3-carboxylate CAS No. 78686-78-9

Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Cat. No.: B1280591
CAS No.: 78686-78-9
M. Wt: 189.57 g/mol
InChI Key: KDMTVIVGDHCOAH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a fluorinated ester with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . It is a derivative of nicotinic acid and is used primarily in research settings. This compound is known for its unique chemical properties, making it valuable in various scientific applications.

Preparation Methods

Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the fluoride-chloride exchange reaction. This method starts with methyl 5,6-dichloronicotinate, which undergoes a substitution reaction where one chlorine atom is replaced by a fluorine atom . The reaction typically requires specific conditions, such as the presence of a fluoride source and a suitable solvent.

Chemical Reactions Analysis

Methyl 6-chloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-chloro-5-fluoropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: While not used directly as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorine atoms.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and electronic materials

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is not well-documented. like other fluorinated compounds, it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect enzyme activity and metabolic pathways, making it useful in biochemical research .

Comparison with Similar Compounds

Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 6-chloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMTVIVGDHCOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506563
Record name Methyl 6-chloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-78-9
Record name Methyl 6-chloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-fluoronicotinate
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